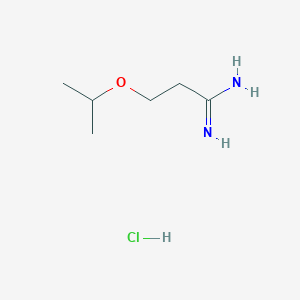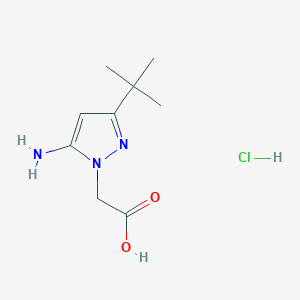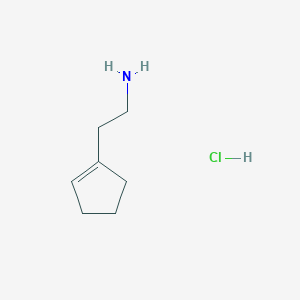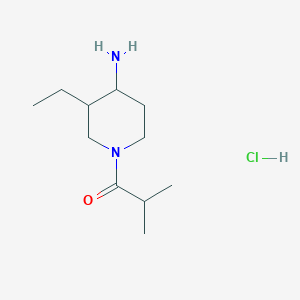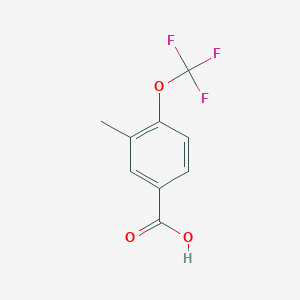
3-Methyl-4-(trifluoromethoxy)benzoic acid
Overview
Description
“3-Methyl-4-(trifluoromethoxy)benzoic acid” is a chemical compound . It is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of “3-Methyl-4-(trifluoromethoxy)benzoic acid” involves internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer .Molecular Structure Analysis
The molecular structure of “3-Methyl-4-(trifluoromethoxy)benzoic acid” can be represented by the formula C8H5F3O3 . The molecular weight is 206.1187 .Chemical Reactions Analysis
The chemical reactions of “3-Methyl-4-(trifluoromethoxy)benzoic acid” involve internal acyl migration reactions of the 1-O-acyl-beta-D-glucopyranuronate conjugates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids .Physical And Chemical Properties Analysis
“3-Methyl-4-(trifluoromethoxy)benzoic acid” is a white to light yellow crystal powder . The molecular weight is 206.1187 .Scientific Research Applications
Synthesis and Organic Chemistry
- Synthesis of Aromatic Compounds : A notable application of trifluoromethoxylated compounds, such as 3-Methyl-4-(trifluoromethoxy)benzoic acid, is in the synthesis of aromatic compounds. These compounds often exhibit pharmacological and biological properties desired in the development of pharmaceuticals and agrochemicals. A protocol for synthesizing these compounds involves using Togni reagent II and has applications in creating a variety of ortho-trifluoromethoxylated aniline derivatives. This process is beneficial for the discovery and development of new pharmaceuticals and functional materials (Feng & Ngai, 2016).
Material Science and Polymer Chemistry
- Liquid Crystalline Synthesis : Trifluoromethoxylated benzoic acid derivatives are used in the synthesis of liquid crystalline materials. These materials have been observed to form hexagonal columnar disordered structures and can form lyotropic columnar phases in concentrated methacrylate solvents. This characteristic makes them suitable for applications in advanced material sciences, such as in the creation of supramolecular organogels (Beginn, Zipp, & Möller, 2000).
Photophysical Properties and Luminescence
- Photoluminescence in Coordination Compounds : Trifluoromethoxylated benzoic acid derivatives can influence the photophysical properties of lanthanide coordination compounds. The incorporation of electron-releasing substituents on these compounds can significantly enhance the photoluminescence of certain complexes, making them of interest in the study of luminescent materials (Sivakumar et al., 2010).
Catalysis and Chemical Reactions
- Metalation and Synthesis of Benzoic Acids : The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids, closely related to trifluoromethoxylated benzoic acids, undergo selective deprotonation when treated with certain reagents. This reaction has been extended to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid, demonstrating the potential of these compounds in organic synthesis and catalysis (Sinha, Mandal, & Chandrasekaran, 2000).
Sensing and Detection Technologies
- Novel Fluorescence Probes : Trifluoromethoxylated benzoic acid derivatives have been employed in the development of novel fluorescence probes to detect reactive oxygen species. Such probes can differentiate highly reactive oxygen species from other types and have applications in biological and chemical studies, particularly in understanding the roles of these species in various processes (Setsukinai et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that it may interact with palladium catalysts in these reactions.
Mode of Action
In the context of sm cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition could occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s worth noting that the compound may be involved in the internal acyl migration and hydrolysis of synthetic β-1-o-acyl-d-glucopyranuronates .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-5-4-6(8(13)14)2-3-7(5)15-9(10,11)12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTAMHYOCHSAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(trifluoromethoxy)benzoic acid | |
CAS RN |
1261753-62-1 | |
| Record name | 3-methyl-4-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride](/img/structure/B1376571.png)
![1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-one dihydrochloride](/img/structure/B1376577.png)

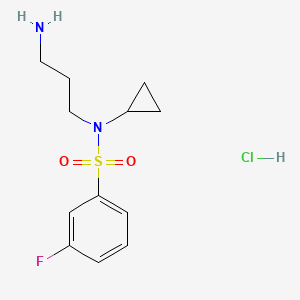
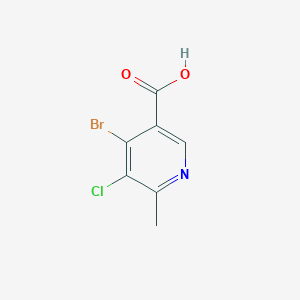

methanol](/img/structure/B1376583.png)
![3-Cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376585.png)
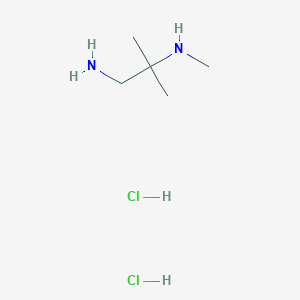
![[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1376588.png)
